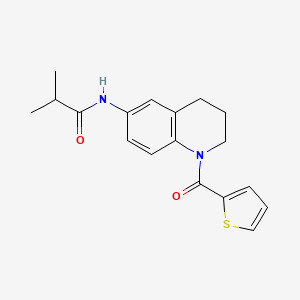

N-(1-(tiofeno-2-carbonil)-1,2,3,4-tetrahidroquinolin-6-il)isobutiroamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are known to have various applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of 1-(thiophene-2-carbonyl)-LSD involved gas chromatography/mass spectrometry (GC/MS), liquid chromatography/mass spectrometry (LC/MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular structure of related compounds can be determined using various spectroscopic techniques. For example, the structure of 1-(thiophene-2-carbonyl)-LSD was confirmed using GC/MS, LC/MS, HRMS, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex. For instance, the active compound in a sample labeled “1D-LSD” was found to be 1-(thiophene-2-carbonyl)-LSD, indicating a possible chemical reaction or mislabeling .Aplicaciones Científicas De Investigación

Química Medicinal

Los análogos basados en tiofeno se han encontrado que son compuestos biológicamente activos. Ellos juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .

Propiedades Antiinflamatorias

Los compuestos que contienen el núcleo de tiofeno muestran diversas actividades como agentes antiinflamatorios .

Propiedades Antimicrobianas

Se ha reportado que los compuestos basados en tiofeno exhiben propiedades antimicrobianas .

Propiedades Anticancerígenas

Se ha reportado que los compuestos basados en tiofeno exhiben propiedades anticancerígenas .

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .

Diodos Orgánicos Emisores de Luz (OLEDs)

Los compuestos basados en tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLEDs) .

Inhibidores de la Corrosión

Los derivados de tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión .

Transistores de Efecto de Campo Orgánicos (OFETs)

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los transistores de efecto de campo orgánicos (OFETs) .

Mecanismo De Acción

- Thiophene derivatives often exhibit pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Therefore, it’s possible that this compound interacts with specific cellular receptors or enzymes related to these activities.

Target of Action

Biochemical Pathways

Safety and Hazards

Direcciones Futuras

Thiophene and its derivatives are attracting great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest .

Análisis Bioquímico

Biochemical Properties

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit urease activity, which is crucial for its potential use in treating urease-related disorders The interaction between N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide and urease involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide

Cellular Effects

The effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases, which are enzymes that play a critical role in cell signaling and regulation . By affecting kinase activity, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of target enzymes, such as urease, and inhibits their activity by preventing substrate binding and catalysis . Additionally, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide may interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for extended studies . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term exposure to N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide may lead to cumulative effects on cellular processes, which could be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of metabolic pathways Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm

Metabolic Pathways

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as hydroxylation, dealkylation, and conjugation . These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of xenobiotics. The metabolites of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide may have distinct biological activities, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide within cells and tissues are essential for understanding its pharmacokinetics and pharmacodynamics. This compound may be transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. Understanding the subcellular localization of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGBCMVAHSGKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2537098.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)

![7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)

![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)